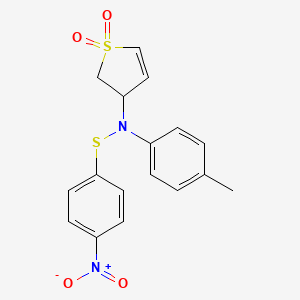METHANONE](/img/structure/B5129340.png)
[4-(4-CHLOROPHENYL)PIPERAZINO](PHENYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)piperazinomethanone is a compound that belongs to the class of diarylpiperazine derivatives. These compounds are known for their broad spectrum of therapeutic activities, including antiemetic, anticholinergic, urticaria sedation, anxiolytic, antiserotonergic, opioid agonists, and bradykinin antagonists . This compound is particularly notable for its antihistamine properties, making it useful in the treatment of allergies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)piperazinomethanone typically involves a multi-step process. One common method starts with the commercially available compound (4-chlorophenyl)(phenyl)methanone . The keto compound is treated with sodium borohydride in methanol at room temperature to yield (4-chlorophenyl)(phenyl)methanol . This intermediate is then reacted with hydrochloric acid in the presence of calcium chloride to form 1-chloro-4-[chloro-(phenyl)-methyl]benzene . Finally, this compound is treated with piperazine and potassium carbonate in tetrahydrofuran (THF) under reflux conditions to yield 4-(4-chlorophenyl)piperazinomethanone .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)piperazinomethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, hydrochloric acid for chlorination, and potassium carbonate for nucleophilic substitution . Reaction conditions typically involve refluxing in solvents like THF or methanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the piperazine ring .
Scientific Research Applications
Chemistry
In chemistry, 4-(4-chlorophenyl)piperazinomethanone is used as an intermediate in the synthesis of other biologically active compounds .
Biology
In biological research, this compound is studied for its interactions with various biological targets, including histamine receptors .
Medicine
Medically, the compound is used for its antihistamine properties, making it useful in the treatment of allergic reactions .
Industry
In the industrial sector, 4-(4-chlorophenyl)piperazinomethanone is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)piperazinomethanone involves its interaction with histamine receptors. By binding to these receptors, the compound can inhibit the physiological effects of histamine, thereby reducing allergic symptoms . The molecular targets include H1 histamine receptors, and the pathways involved are related to the inhibition of histamine-induced signaling .
Comparison with Similar Compounds
Similar Compounds
Clocinizine: Another diarylpiperazine derivative with antihistamine properties.
Chlorcyclizine: Similar in structure and function, used as an antihistamine.
Uniqueness
What sets 4-(4-chlorophenyl)piperazinomethanone apart from similar compounds is its specific substitution pattern on the piperazine ring, which can influence its pharmacological profile and efficacy .
Properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-15-6-8-16(9-7-15)19-10-12-20(13-11-19)17(21)14-4-2-1-3-5-14/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXMUBFXMPJCON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5129260.png)
![2-[(4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B5129266.png)
![2-[(5Z)-5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5129275.png)
![1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-phenyl-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B5129281.png)
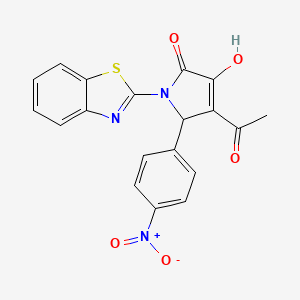
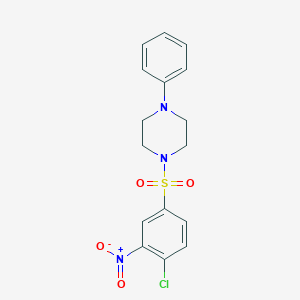
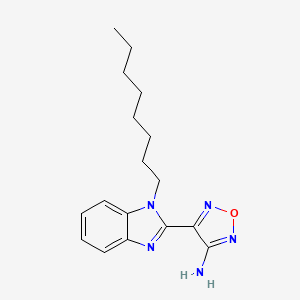
![1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-phenylmethoxypropan-2-ol;dihydrochloride](/img/structure/B5129313.png)
![N-(1-{1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5129314.png)
![methyl 4-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5129318.png)

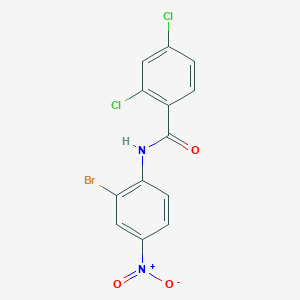
![6-{[4-(4-Chlorophenyl)-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B5129335.png)
